molecular formula C21H25N5O B2994212 5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-83-0

5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2994212
CAS No.: 899981-83-0
M. Wt: 363.465
InChI Key: OKTPSDNAFYEILB-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are carefully chosen to ensure the correct substitution pattern on the triazole ring.

    Introduction of the Amino Group: The amino group at the 5-position of the triazole ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,5-dimethylbenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2,5-dimethylbenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2,5-dimethylbenzyl)-N-(4-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(2,5-dimethylbenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-13(2)16-7-9-18(10-8-16)23-21(27)19-20(22)26(25-24-19)12-17-11-14(3)5-6-15(17)4/h5-11,13H,12,22H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTPSDNAFYEILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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